Thermodynamic Equilibrium Favors MEP Over DXP
The DXR-catalyzed interconversion of DXP and MEP is reversible but strongly favors MEP formation. Recombinant E. coli DXR exhibits an equilibrium constant Keq = 45 ± 6 for the DXP→MEP direction at 150 µM NADPH, indicating that at equilibrium the MEP:DXP ratio is approximately 45:1 [1]. The forward rate constant (kcat = 116 ± 8 s⁻¹) and KM for DXP (115 ± 25 µM) confirm that DXP is efficiently channeled into MEP under steady-state conditions. In contrast, the reverse reaction (MEP→DXP) is kinetically disfavored, making MEP the functionally committed intermediate. Fosmidomycin, a substrate-mimic antibiotic, acts as a competitive inhibitor against DXP (Ki = 99–251 nM across species) but does not bind the MEP-binding conformation, further differentiating the two intermediates at the active-site level [2]. This thermodynamic bias is not observed for any other adjacent pair in the MEP pathway (e.g., no reversible equilibrium data exist for CDP-ME↔MEP), uniquely positioning MEP as the experimentally verifiable branch point.
| Evidence Dimension | Reaction equilibrium constant (DXP ↔ MEP) |
|---|---|
| Target Compound Data | Keq = 45 ± 6 (favoring MEP); kcat = 116 ± 8 s⁻¹; KM(DXP) = 115 ± 25 µM |
| Comparator Or Baseline | DXP (substrate): Keq = 45 ± 6 relative to MEP; fosmidomycin Ki = 99–251 nM (competitive vs DXP) |
| Quantified Difference | Equilibrium MEP:DXP ratio ≈ 45:1; fosmidomycin discriminates between DXP- and MEP-bound enzyme states |
| Conditions | E. coli recombinant DXR; 150 µM NADPH; steady-state kinetic assay |
Why This Matters
Procurement of MEP rather than DXP is essential for any assay requiring the committed intermediate that thermodynamically drives downstream flux; DXP cannot substitute for MEP in IspD or IspF-coupled assays.
- [1] Koppisch, A. T., Fox, D. T., Blagg, B. S. J., & Poulter, C. D. (2002). E. coli MEP Synthase: Steady-State Kinetic Analysis and Substrate Binding. Biochemistry, 41(1), 236–243. doi:10.1021/bi0118207 View Source
- [2] Haymond, A., Johny, C., Dowdy, T., Schweibenz, B., Villarroel, K., Young, R., ... Couch, R. D. (2014). Kinetic characterization and allosteric inhibition of the Yersinia pestis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (MEP synthase). PLoS ONE, 9(8), e106243. doi:10.1371/journal.pone.0106243 View Source
